- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240

Cas no 91-73-6 (N,N-Dibenzylaniline)

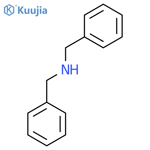

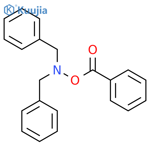

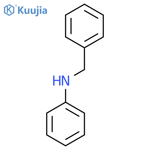

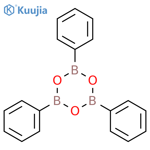

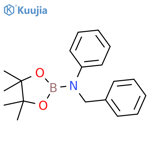

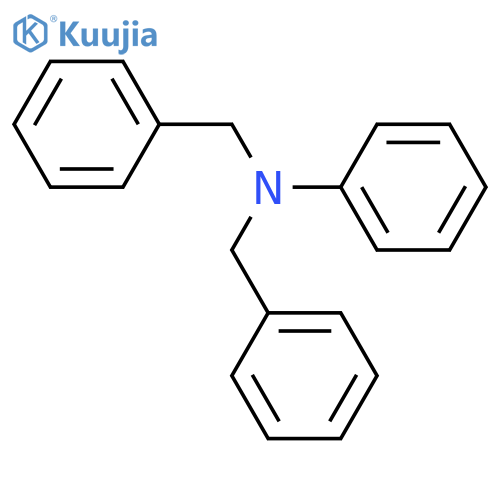

N,N-Dibenzylaniline structure

상품 이름:N,N-Dibenzylaniline

N,N-Dibenzylaniline 화학적 및 물리적 성질

이름 및 식별자

-

- N,N-Dibenzylaniline

- Dibenzylaniline

- N-Phenyldibenzylamine

- Aniline, N,N-dibenzyl-

- Dibenzylamine, N-phenyl-

- Benzenamine, N,N-bis(phenylmethyl)-

- Dibenzylaniline, N,N-bis(phenylmethyl)-

- ISGXOWLMGOPVPB-UHFFFAOYSA-N

- Dibenzylanilin

- NSC6243

- bisbenzylphenylamine

- Aniline, dibenzyl-

- Aniline,N-dibenzyl-

- N,N-dibenzyl-aniline

- N,N-dibenzylbenzenamine

- Maybridge1_002598

- Opre

- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)

- NSC 6243

- N,N-Dibenzylaniline , 99%

- MFCD00022015

- EINECS 202-093-5

- HMS548O02

- N-Phenyl-N-(phenylmethyl)benzenemethanamine

- Benzenamine,N-bis(phenylmethyl)-

- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-

- DTXSID5059030

- D0154

- CDS1_000310

- Oprea1_063741

- AI3-00848

- 6GF9B456WW

- NSC-6243

- Dibenzylaniline,N-bis(phenylmethyl)-

- Aniline, N,N-bis(benzyl)-

- CS-0156317

- SCHEMBL43183

- N,N-Dibenzyl-N-phenylamine #

- NS00039407

- DivK1c_001350

- AKOS005444232

- D97707

- STK368412

- AS-57150

- UNII-6GF9B456WW

- DTXCID9048722

- 91-73-6

-

- MDL: MFCD00022015

- 인치: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2

- InChIKey: ISGXOWLMGOPVPB-UHFFFAOYSA-N

- 미소: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1

계산된 속성

- 정밀분자량: 273.15200

- 동위원소 질량: 273.15175

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 21

- 회전 가능한 화학 키 수량: 5

- 복잡도: 250

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 5.7

- 토폴로지 분자 극성 표면적: 3.2

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

실험적 성질

- 색과 성상: 바늘 또는 기둥 결정

- 밀도: 1.0444

- 융해점: 68.0 to 71.0 deg-C

- 비등점: 180°C/1mmHg(lit.)

- 플래시 포인트: 174 °C

- 굴절률: 1.7500 (estimate)

- PSA: 3.24000

- LogP: 4.89340

- 용해성: 에틸에테르\벤젠\열에탄올과 열에틸산에 용해된다.물에 녹지 않다

N,N-Dibenzylaniline 보안 정보

-

기호:

- 제시어:경고

- 피해 선언: H315-H319

- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36/37/39

- TSCA:Yes

- 위험 용어:R36/37/38

N,N-Dibenzylaniline 세관 데이터

- 세관 번호:2921420090

- 세관 데이터:

?? ?? ??:

2921420090개요:

2921420090 기타 아닐린 파생물 및 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2921420090 아닐린 파생물 및 염류 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

N,N-Dibenzylaniline 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-25G |

N,N-Dibenzylaniline |

91-73-6 | >99.0%(GC) | 25g |

¥150.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0154-500G |

N,N-Dibenzylaniline |

91-73-6 | >99.0%(GC) | 500g |

¥990.00 | 2024-04-15 | |

| abcr | AB140936-25 g |

N,N-Dibenzylaniline, 99%; . |

91-73-6 | 99% | 25g |

€47.50 | 2023-05-21 | |

| eNovation Chemicals LLC | D758381-300g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 300g |

$185 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-100g |

N,N-Dibenzylaniline |

91-73-6 | 100g |

¥572.0 | 2021-09-08 | ||

| abcr | AB140936-500 g |

N,N-Dibenzylaniline, 99%; . |

91-73-6 | 99% | 500g |

€250.00 | 2023-05-21 | |

| 1PlusChem | 1P003SZ7-25g |

N,N-Dibenzylaniline |

91-73-6 | >99.0%(GC) | 25g |

$29.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-100g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 100g |

¥378.0 | 2023-09-02 | |

| Aaron | AR003T7J-25g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 25g |

$16.00 | 2025-01-22 | |

| Aaron | AR003T7J-10g |

N,N-Dibenzylaniline |

91-73-6 | 98% | 10g |

$11.00 | 2024-07-18 |

N,N-Dibenzylaniline 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C

참조

합성회로 2

반응 조건

1.1 Solvents: Acetonitrile

참조

- Novel aryne chemistry in organic synthesis, 2006, , 67(11),

합성회로 3

합성회로 4

반응 조건

1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt

참조

- Mesitylcopper(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5

합성회로 5

반응 조건

1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt

1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt

1.7 Reagents: Sodium thiosulfate Solvents: Water

1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt

1.3 Reagents: Water

1.4 Reagents: Hydrochloric acid Solvents: Water

1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized

1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt

1.7 Reagents: Sodium thiosulfate Solvents: Water

참조

- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines, Organic Letters, 2013, 15(1), 172-175

합성회로 6

반응 조건

1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran

참조

- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A, 2009, , ,

합성회로 7

합성회로 8

합성회로 9

합성회로 10

반응 조건

1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt

1.2 rt → 100 °C; 18 h, 100 °C

1.2 rt → 100 °C; 18 h, 100 °C

참조

- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen, Organic Letters, 2012, 14(21), 5606-5609

합성회로 11

합성회로 12

합성회로 13

반응 조건

1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt

1.2 Solvents: Toluene ; 15 h, 110 °C; cooled

1.2 Solvents: Toluene ; 15 h, 110 °C; cooled

참조

- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcohols, Chemistry - A European Journal, 2012, 18(45), 14510-14519

합성회로 14

합성회로 15

반응 조건

1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C

참조

- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with Anilines, Chemistry - An Asian Journal, 2011, 6(9), 2240-2245

합성회로 16

반응 조건

1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C

1.2 1.5 h, 80 °C; cooled

1.2 1.5 h, 80 °C; cooled

참조

- Aqueous-mediated N-alkylation of amines, European Journal of Organic Chemistry, 2007, (8), 1369-1377

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C

참조

- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes, Organometallics, 2021, 40(16), 2763-2767

합성회로 19

합성회로 20

반응 조건

1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C

1.2 Reagents: Water

1.2 Reagents: Water

참조

- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism, Nature Communications, 2022, 13(1),

합성회로 21

반응 조건

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

참조

- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions, Synlett, 2017, 28(20), 2891-2895

합성회로 22

반응 조건

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C

참조

- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu Mechanism, Organic Letters, 2017, 19(3), 544-547

합성회로 23

반응 조건

1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt

참조

- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalyst, Tetrahedron Letters, 2015, 56(1), 136-141

합성회로 24

반응 조건

1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C

참조

- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines, Tetrahedron, 2009, 65(6), 1180-1187

합성회로 25

반응 조건

1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt

1.2 1 h, rt

1.3 Solvents: Water ; rt

1.2 1 h, rt

1.3 Solvents: Water ; rt

참조

- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines, Journal of Organic Chemistry, 2015, 80(12), 6323-6328

합성회로 26

반응 조건

1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran

참조

- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366

합성회로 27

반응 조건

1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C

참조

- Transition-Metal-Free Electrophilic Amination of Arylboroxines, Organic Letters, 2012, 14(16), 4230-4233

합성회로 28

반응 조건

1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C

참조

- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719

합성회로 29

반응 조건

1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C

참조

- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines, Chemical Communications (Cambridge, 2018, 54(66), 9214-9217

합성회로 30

반응 조건

1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C

참조

- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effect, Organic Chemistry Frontiers, 2022, 9(18), 4875-4881

합성회로 31

반응 조건

1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C

참조

- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds, Organic Letters, 2017, 19(21), 5768-5771

합성회로 32

반응 조건

1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt

참조

- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons, Journal of Organic Chemistry, 2006, 71(1), 219-224

합성회로 33

반응 조건

1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran

참조

- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366

합성회로 34

반응 조건

1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Methanol

1.2 -

1.3 Reagents: Methanol

참조

- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of Imines, Journal of Organic Chemistry, 1995, 60(9), 2677-82

합성회로 35

반응 조건

1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ; 24 h, 70 °C

참조

- Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-Nucleophiles, Advanced Synthesis & Catalysis, 2010, 352(17), 2993-3000

합성회로 36

반응 조건

1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C

참조

- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamides, Advanced Synthesis & Catalysis, 2013, 355(17), 3358-3362

합성회로 37

합성회로 38

반응 조건

1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt

참조

- Catalyst-free photodecarbonylation of ortho-amino benzaldehydes, Green Chemistry, 2020, 22(11), 3421-3426

합성회로 39

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux

참조

- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents, Medicinal Chemistry Research, 2013, 22(10), 4610-4614

합성회로 40

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C

참조

- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240

합성회로 41

반응 조건

1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran

참조

- Catalytic electrophilic amination reactions, 2007, , 68(6),

합성회로 42

합성회로 43

합성회로 44

반응 조건

1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C

참조

- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivatives, Tetrahedron Letters, 2017, 58(2), 137-141

합성회로 45

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C

참조

- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst, Catalysis Letters, 2020, 150(6), 1669-1678

합성회로 46

반응 조건

1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt

참조

- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization Cascades, Angewandte Chemie, 2019, 58(15), 5003-5007

합성회로 47

반응 조건

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactions, Chinese Chemical Letters, 2022, 33(1), 288-292

합성회로 48

반응 조건

1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ; 5 h, rt

참조

- Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids, Journal of Organic Chemistry, 2006, 71(8), 3198-3209

합성회로 49

반응 조건

1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C

참조

- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalyst, Journal of Molecular Structure, 2020, 1219,

합성회로 50

반응 조건

1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt

1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt

1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt

참조

- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol, Organic Letters, 2007, 9(8), 1521-1524

합성회로 51

반응 조건

1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C

참조

- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions, Journal of Catalysis, 2023, 423, 19-25

합성회로 52

합성회로 53

합성회로 54

합성회로 55

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C

1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt

1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C

1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt

1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C

참조

- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds, Journal of the American Chemical Society, 2021, 143(36), 14422-14427

합성회로 56

반응 조건

1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt

참조

- A Bottleable Imidazole-Based Radical as a Single Electron Transfer Reagent, Journal of Organic Chemistry, 2021, 86(1), 1246-1252

합성회로 57

반응 조건

1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C

참조

- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of Arenes, Angewandte Chemie, 2016, 55(41), 12868-12872

합성회로 58

반응 조건

1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt

1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt

1.3 Reagents: Water

참조

- Copper-Catalyzed Amination of Arylboronates with N,N-Dialkylhydroxylamines, Angewandte Chemie, 2012, 51(15), 3642-3645

합성회로 59

반응 조건

1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt

참조

- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation, Chemical Science, 2021, 12(5), 1915-1923

합성회로 60

합성회로 61

반응 조건

1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt

참조

- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749

N,N-Dibenzylaniline Raw materials

- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-

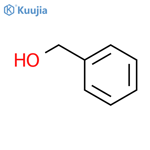

- Benzyl alcohol

- Diphenyl sulfoxide

- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine

- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-

- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-

- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt

- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-

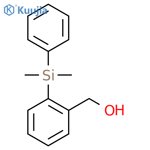

- 2-(Dimethylphenylsilyl)benzyl alcohol

-

- Phenylboronic acid

- N-benzyl-N-phenylbenzamide

- cyclohex-2-en-1-one

- Boroxin,2,4,6-triphenyl-

- Diphenylzinc

- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

- Gold, dichloro(2,6-dimethylpyridine)phenyl-, (SP-4-1)-

- Dibenzylamine

- N,1-diphenylmethanimine

- 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

- N-Benzylaniline

- Benzaldehyde

N,N-Dibenzylaniline Preparation Products

N,N-Dibenzylaniline 공급 업체

Suzhou Senfeida Chemical Co., Ltd

골드 회원

(CAS:91-73-6)N,N-DIBENZYLANILINE

주문 번호:sfd3701

인벤토리 상태:in Stock

재다:200KG

순결:99%

마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:33

가격 ($):discuss personally

N,N-Dibenzylaniline 관련 문헌

-

Yuan He,Zilong Huang,Kaikai Wu,Juan Ma,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2022 51 2759

-

Anima Bose,Saikat Maiti,Sudip Sau,Prasenjit Mal Chem. Commun. 2019 55 2066

-

Qiling Peng,Yan Zhang,Feng Shi,Youquan Deng Chem. Commun. 2011 47 6476

-

Koichi Tanaka,Kenji Sakuragi,Hiroto Ozaki,Yoshiki Takada Chem. Commun. 2018 54 6328

-

Shi-Kun Jia,Long-Long Song,Yu-Bing Lei,A. Gopi Krishna Reddy,Dong Xing,Wen-Hao Hu Org. Biomol. Chem. 2016 14 10157

91-73-6 (N,N-Dibenzylaniline) 관련 제품

- 614-30-2(N-Benzyl-N-methylaniline)

- 3074-46-2(1-Benzyl-4-phenylpiperazine)

- 40336-81-0(4-(Aminomethyl)-N,N-diethylaniline)

- 119-94-8(N-Benzyl-N-ethyl-4-methylaniline)

- 103-32-2(N-Benzylaniline)

- 16154-69-1(4-(4-benzylpiperazin-1-yl)aniline)

- 1822974-91-3(Cyclohexanecarboxylic acid, 4-amino-1-hydroxy-, methyl ester, hydrochloride (1:1))

- 2171243-03-9(2-(1-{(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}cyclobutyl)acetic acid)

- 1780799-73-6(1-cyclopentyl-2-fluoroethan-1-ol)

- 193957-50-5(2-Propyn-1-ol, 3-[4-(dimethylamino)phenyl]-)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:91-73-6)N,N-dibenzylaniline

순결:98%

재다:Company Customization

가격 ($):문의

Jiangsu Xinsu New Materials Co., Ltd

(CAS:91-73-6)

순결:99%

재다:25KG,200KG,1000KG

가격 ($):문의